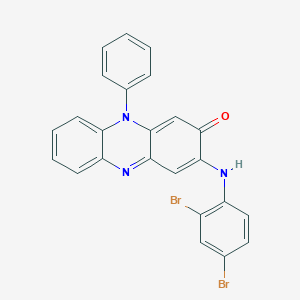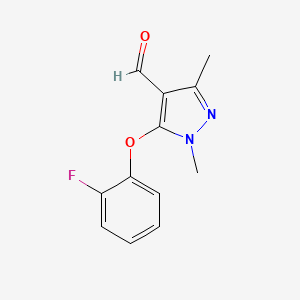![molecular formula C9H15F3O2Si B14320851 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate CAS No. 105941-62-6](/img/structure/B14320851.png)
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a trifluoroacetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate typically involves the reaction of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-[(Trimethylsilyl)methyl]prop-2-en-1-ol+Trifluoroacetic anhydride→2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate+Trifluoroacetic acid
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and trifluoroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Depending on the specific reaction, agents like potassium permanganate or lithium aluminum hydride may be used.
Major Products
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols and amines during multi-step synthesis.
Biological Studies: Potential use in the modification of biomolecules for studying biological processes.
Material Science: May be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate in chemical reactions typically involves the activation of the ester bond or the trimethylsilyl group. The trifluoroacetate group can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates or protect functional groups during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl acetate
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl chloride
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl bromide
Uniqueness
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct reactivity compared to other similar compounds. The trifluoroacetate group is a strong electron-withdrawing group, which can influence the reactivity and stability of the compound in various chemical reactions.
Eigenschaften
CAS-Nummer |
105941-62-6 |
|---|---|
Molekularformel |
C9H15F3O2Si |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
2-(trimethylsilylmethyl)prop-2-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H15F3O2Si/c1-7(6-15(2,3)4)5-14-8(13)9(10,11)12/h1,5-6H2,2-4H3 |
InChI-Schlüssel |
MYWZRDJJRNMGDD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(=C)COC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


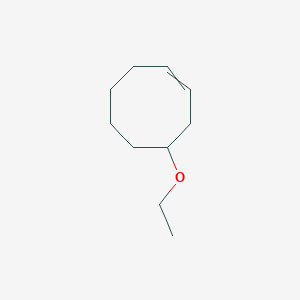
![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
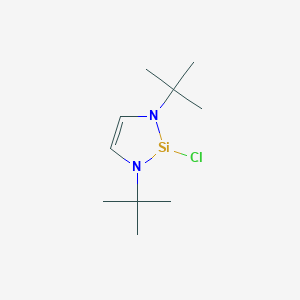
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
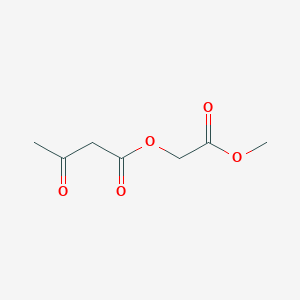
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
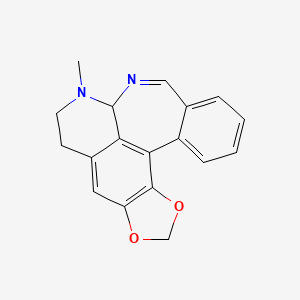
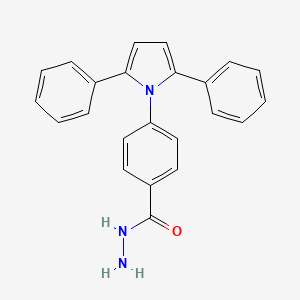
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
